molecular formula C21H20N2O3S2 B3311129 N-(4-ethoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide CAS No. 946241-76-5

N-(4-ethoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B3311129
CAS No.: 946241-76-5
M. Wt: 412.5 g/mol
InChI Key: UYAINAFIFJSIIC-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a thiazole-containing acetamide derivative characterized by a 4-ethoxyphenyl substituent and a sulfur-linked 2-oxo-2-phenylethyl group. Key structural features include:

  • Thiazole core: A five-membered aromatic ring with nitrogen and sulfur atoms.
  • Acetamide linker: Connects the thiazole moiety to the 4-ethoxyphenyl group.
  • Tautomerism: Exists as a 1:1 equilibrium mixture of two tautomers (3c-I and 3c-A), as confirmed by $ ^1H $ NMR analysis .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-2-26-18-10-8-16(9-11-18)22-20(25)12-17-13-27-21(23-17)28-14-19(24)15-6-4-3-5-7-15/h3-11,13H,2,12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAINAFIFJSIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common method might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Phenylthio Group: The thiazole intermediate can be reacted with a phenylthio compound in the presence of a base.

    Acylation: The final step involves acylation of the thiazole derivative with 4-ethoxyphenylacetic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate due to its biological activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, inhibiting or activating their functions. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural Features

The compound shares a thiazole/acetamide backbone with several analogs but differs in substituent groups and heterocyclic modifications:

Compound Name Key Structural Differences Reference
Target Compound 4-Ethoxyphenyl group; tautomeric thiazolidinone-thione system
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) 4-Methoxyphenyl; chlorobenzylidene substituent; no tautomerism reported
N-(2-Ethoxyphenyl)-2-(4-oxo-2-sulfanyl-4,5-dihydro-1,3-thiazol-5-yl)acetamide 2-Ethoxyphenyl group; mercapto (SH) substituent on thiazole
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (5) Quinazolinone core; no ethoxyphenyl group
N-(4-Fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (12) 4-Fluorophenyl; nitro-furyl substituent

Physicochemical Properties

Melting points and solubility are influenced by substituent polarity and hydrogen-bonding capacity:

Compound Melting Point (°C) Notable Features Reference
Target Compound N/R Tautomeric mixture likely reduces crystallinity
Compound 9 186–187 High yield and moderate melting point due to chlorobenzylidene group
Compound 12 155–156 Lower melting point attributed to nitro-furyl group
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (5) N/R Quinazolinone core may enhance thermal stability
Compound 8 () 315.5 Sulfamoylphenyl group increases hydrogen bonding, elevating melting point

Tautomerism and Stability

The target compound’s tautomeric equilibrium (3c-I and 3c-A) distinguishes it from most analogs:

  • 3c-I: N-(4-Ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide.
  • 3c-A: 2-(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide. This equilibrium is absent in compounds with fixed thione or thiol configurations (e.g., ’s mercapto derivative) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

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